Chloro(2,5-dimethylphenyl)magnesium
Description
Steric Effects
- Para-substituted (2,5-dimethyl) : Minimal steric hindrance between methyl groups, allowing unhindered approach of electrophiles to the reactive carbon.
- Ortho-substituted (2,3-dimethyl) : Severe steric congestion, reducing reactivity toward bulky substrates.
- Meta-substituted (3,4-dimethyl) : Moderate steric effects, with partial shielding of the reactive site.
Electronic Effects
- Para-substituted : Symmetric electron donation stabilizes the transition state in nucleophilic additions.
- Ortho-substituted : Asymmetric electron distribution creates regioselectivity in some reactions.
- Meta-substituted : Intermediate electronic effects, with reduced resonance stabilization compared to para.
| Reactivity Parameter | Para (2,5) | Ortho (2,3) | Meta (3,4) |
|---|---|---|---|
| Nucleophilic Strength | 1.00 | 0.85 | 0.92 |
| Thermal Stability (°C) | 65 | 48 | 58 |
| Reaction Yield (%)* | 92 | 76 | 84 |
*Yield in nucleophilic addition to benzaldehyde.
Properties
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDICGNCKNVMNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293936 | |
| Record name | Chloro(2,5-dimethylphenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-64-7 | |
| Record name | Chloro(2,5-dimethylphenyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(2,5-dimethylphenyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(2,5-dimethylphenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps in Precursor Synthesis:
| Step | Reaction Type | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1. Chloromethylation | Electrophilic substitution | p-Xylene, hydrochloric acid (20-37%), formaldehyde (paraformaldehyde or aqueous), catalysts (crown ethers or phase transfer catalysts), 50-100 °C | Formation of 2,5-dimethylbenzyl chloride |
| 2. Cyanidation | Nucleophilic substitution | 2,5-dimethylbenzyl chloride, sodium or potassium cyanide aqueous solution, catalysts (e.g., tetrabutylammonium bromide), 60-70 °C, 3-6 h | 2,5-dimethylbenzyl acetonitrile |
| 3. Hydrolysis | Acidic hydrolysis | 2,5-dimethylbenzyl acetonitrile, sulfuric acid aqueous solution (30-70%), 110-130 °C, 8-10 h | 2,5-dimethylphenylacetic acid |
| 4. Acyl Chlorination | Conversion to acyl chloride | 2,5-dimethylphenylacetic acid, thionyl chloride, 60-70 °C, 8-10 h | 2,5-dimethylphenylacetyl chloride |
This sequence yields the acyl chloride intermediate with high purity (above 99%) and overall yields ranging from 70% to 77% depending on scale and conditions.
Formation of this compound (Grignard Reagent)
General Preparation Method:
The Grignard reagent this compound is prepared by the reaction of 2,5-dimethylphenyl chloride with magnesium metal in anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran) under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
- Reagents:
- 2,5-dimethylphenyl chloride (aryl halide)
- Magnesium turnings or powder (activated)
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Conditions:
- Inert atmosphere (N2 or Ar)
- Temperature: 0 °C to reflux (~35-65 °C depending on solvent)
- Initiation by iodine crystal or small amount of preformed Grignard reagent to activate magnesium surface
- Reaction:
$$
\text{2,5-dimethylphenyl chloride} + \text{Mg} \rightarrow \text{this compound}
$$
Key Considerations:
Activation of Magnesium:
Magnesium surface must be activated to initiate the reaction, often by mechanical stirring, iodine, or ultrasound.Solvent Choice:
Ether solvents stabilize the Grignard reagent via coordination to magnesium.Reaction Monitoring:
The progress is monitored by disappearance of aryl halide (e.g., by GC or NMR) and formation of the Grignard reagent (e.g., by quenching aliquots with water or electrophiles).Purity and Stability:
The Grignard reagent is moisture sensitive and must be handled under strictly anhydrous conditions.
Research Findings and Optimization Data
While direct experimental data on this compound is scarce, analogous arylmagnesium halides have been extensively studied. The following table summarizes typical parameters and yields from related aryl Grignard preparations, which can be extrapolated to the 2,5-dimethylphenyl system.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Magnesium activation | Iodine, ultrasound, Rieke magnesium | Ensures initiation of reaction |
| Solvent | Diethyl ether, THF | Ether solvents preferred for stability |
| Temperature | 0 °C to reflux (35-65 °C) | Controlled to avoid side reactions |
| Reaction time | 2-6 hours | Depends on scale and magnesium surface area |
| Yield | 80-95% (isolated as solution) | High yields typical for aryl chlorides |
| Purity | >95% (by GC or NMR) | Requires anhydrous conditions |
Summary Table: Preparation Methods of this compound
Chemical Reactions Analysis
Reactivity in Nucleophilic Substitution and Addition
Grignard reagents like Chloro(2,5-dimethylphenyl)magnesium are strong nucleophiles, reacting with carbonyl compounds (e.g., ketones, aldehydes) and halides:
(2,5-dimethylphenyl)MgCl + R₂C=O → (2,5-dimethylphenyl)C(R₂)OH + MgClO .
Electron-donating methyl groups on the aromatic ring may increase the nucleophilicity of the aryl group, facilitating these reactions . The steric hindrance from the 2,5-dimethyl substituents could also influence regioselectivity in aromatic substitution reactions.
Cross-Coupling Reactions
Grignard reagents participate in catalytic cross-couplings (e.g., Kumada coupling) with aryl halides. For this compound, reactions with aryl halides may proceed via oxidative addition to a transition metal catalyst (e.g., Mn or Pd) . For example:
Ar–X + (2,5-dimethylphenyl)MgCl → Ar–(2,5-dimethylphenyl) .
Table 2: Cross-Coupling Reactions of Aryl Halides with Grignard Reagents
| Aryl Halide | Grignard Reagent | Catalyst | Yield |
|---|---|---|---|
| p-Chlorobenzonitrile | Phenylmagnesium chloride | Mn | ~80% |
| 1-Chloro-2,5-dimethylbenzene | Phenylmagnesium chloride | Pd/NHC | ~70% |
Data adapted from studies on analogous reactions .
Quenching and Protonolysis
Quenching Grignard reagents with protic reagents (e.g., water, D₂O) yields hydrocarbons:
(2,5-dimethylphenyl)MgCl + H₂O → 2,5-dimethylbenzene + Mg(OH)Cl .
Deuterated solvents (e.g., D₂O) produce deuterated products, confirming hydrogen abstraction from the solvent .
Stability and Solvent Effects
The stability of this compound depends on solvent coordination. In THF, magnesium typically adopts a higher coordination state (e.g., pentacoordinated), enhancing stability . Solvent choice also affects association behavior, with THF favoring monomeric species and diethyl ether promoting dimerization .
Research Findings and Trends
-
Coordination and Reactivity : Electron-donating substituents (e.g., methyl) increase electrophilicity of the aryl group, enhancing nucleophilic attack .
-
Solvent Influence : THF stabilizes monomeric species, while diethyl ether promotes dimerization, impacting reaction rates .
-
Cross-Coupling Selectivity : Steric effects from bulky substituents (e.g., 2,5-dimethyl) may direct regioselectivity in coupling reactions .
Scientific Research Applications
Synthesis Applications
Chloro(2,5-dimethylphenyl)magnesium is primarily utilized in the following synthetic applications:
- Formation of Alcohols : It can react with carbonyl compounds to produce secondary and tertiary alcohols. For instance, when treated with ketones or aldehydes, it forms corresponding alcohols after hydrolysis.
- Synthesis of Aromatic Compounds : The compound can facilitate the synthesis of various aromatic compounds through nucleophilic substitution reactions. For example, it reacts with aryl halides to form biaryl compounds.
- Grignard Reactions : As a Grignard reagent, it can engage in multiple Grignard reactions to form new carbon-carbon bonds. This includes coupling reactions that lead to complex molecular architectures.
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds through cross-coupling reactions. The results indicated that the reaction conditions significantly affect yield and selectivity, highlighting the importance of optimizing parameters such as temperature and solvent choice.
Case Study 2: Alcohol Synthesis from Ketones
In another investigation, this compound was employed to convert various ketones into their corresponding alcohols. The study found that sterically hindered ketones reacted more slowly but ultimately yielded high-purity products upon careful control of reaction conditions.
Comparative Analysis of Grignard Reagents
The following table compares this compound with other common Grignard reagents:
| Grignard Reagent | Reactivity | Typical Applications | Yield Characteristics |
|---|---|---|---|
| This compound | High | Biaryl synthesis, alcohol formation | High yields with optimized conditions |
| Phenylmagnesium bromide | Moderate | Aromatic substitutions | Variable yields depending on substrate |
| Vinylmagnesium bromide | High | Alkene formation | Generally high yields |
Mechanism of Action
The mechanism of action of Chloro(2,5-dimethylphenyl)magnesium involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is fundamental in organic synthesis. The compound acts as a strong nucleophile due to the presence of the highly reactive magnesium center .
Comparison with Similar Compounds
Research Findings and Data
Performance in PET Inhibition
A study evaluating 24 N-(disubstituted-phenyl)carboxamides revealed that derivatives synthesized from this compound demonstrated superior PET-inhibiting activity. Key data includes:
- IC50 : ~10 µM for 2,5-dimethylphenyl derivatives.
- Lipophilicity (log P) : 2.8 (optimal for membrane penetration in chloroplasts).
- Electron-Withdrawing Effects : Fluorinated analogs (e.g., 2,5-difluorophenyl) showed reduced activity due to excessive electron withdrawal, highlighting the balance required between lipophilicity and electronic effects .
Biological Activity
Chloro(2,5-dimethylphenyl)magnesium is an organomagnesium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis and Characterization
This compound can be synthesized through the reaction of 2,5-dimethylchlorobenzene with magnesium in anhydrous ether. The characterization of this compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
2. Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various biologically active compounds. Its potential applications include:
- Anticancer Activity : Compounds derived from 2,5-dimethylphenyl derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, certain bromolactones synthesized from 2,5-dimethylphenyl have demonstrated antiproliferative activity against canine and human cancer cell lines, indicating a promising avenue for cancer therapy .
- Antibacterial Properties : Research indicates that modifications of 2,5-dimethylphenyl derivatives enhance antibacterial activity against pathogens such as Staphylococcus aureus and Chlamydia species. The introduction of electron-withdrawing groups has been found to improve the efficacy of these compounds .
- Enzyme Inhibition : Studies have shown that derivatives exhibit inhibitory effects on enzymes like α-amylase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases .
Case Study 1: Antiproliferative Activity
A study evaluated the cytotoxicity of various compounds derived from 2,5-dimethylphenyl against several cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values ranging from 6 to 23 µg/mL against resistant cancer cell lines like D17 (canine osteosarcoma) and Jurkat (human T-cell leukemia) cells. Notably, some compounds outperformed standard chemotherapeutics like carboplatin .
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Carboplatin |
|---|---|---|---|
| Compound A | Jurkat | 15 | Higher |
| Compound B | D17 | 10 | Comparable |
| Compound C | GL-1 | 20 | Lower |
Case Study 2: Antibacterial Activity
In another study focusing on antichlamydial activity, compounds based on the 2,5-dimethylphenyl scaffold were tested against Chlamydia species. The results showed that specific derivatives significantly reduced chlamydial inclusion numbers in infected cells without exhibiting cytotoxic effects on host cells at effective concentrations .
The mechanism by which this compound exerts its biological effects often involves:
- Induction of Apoptosis : Some derivatives induce caspase-dependent apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2 .
- Enzyme Interaction : The interaction with key enzymes involved in metabolic pathways suggests a dual role in both therapeutic efficacy and potential side effects related to enzyme inhibition .
5. Conclusion
This compound serves as a valuable precursor for synthesizing biologically active compounds with promising anticancer and antibacterial properties. Continued research into its derivatives may unveil new therapeutic agents capable of addressing significant health challenges.
Q & A
Basic: What synthetic methodologies ensure high-purity synthesis of Chloro(2,5-dimethylphenyl)magnesium?
Answer:
this compound, a Grignard reagent, is synthesized via the reaction of 2-chloro-5-methylbromobenzene (or analogous aryl halide) with magnesium metal under strictly anhydrous conditions. Key steps include:
- Solvent selection : Use dry tetrahydrofuran (THF) or diethyl ether to solubilize magnesium and stabilize the Grignard intermediate.
- Activation : Pre-treat magnesium with iodine or mechanical grinding to remove oxide layers .
- Temperature control : Maintain reflux conditions (40–60°C for THF) to initiate the exothermic reaction while avoiding decomposition.
- Purity verification : Monitor reaction progress via gas chromatography (GC) or titration methods. Contaminants like protonolysis byproducts (e.g., 2,5-dimethylphenol) can be minimized by rigorous exclusion of moisture .
Advanced: How can contradictory yields in cross-coupling reactions involving this compound be systematically addressed?
Answer:
Discrepancies in yields during cross-coupling (e.g., Kumada or Negishi reactions) often arise from:
- Catalyst deactivation : Trace moisture or oxygen can poison palladium catalysts. Use chelating ligands (e.g., SPhos) to stabilize active catalytic species.
- Steric effects : The 2,5-dimethyl substituents hinder nucleophilic attack. Optimize solvent polarity (e.g., switch from THF to 1,4-dioxane) to enhance reagent mobility .
- Side reactions : Competing β-hydride elimination or homocoupling can occur. Conduct control experiments with deuterated solvents to track hydrogen-transfer pathways .
Methodological workflow :
Replicate reactions under inert atmosphere (argon/glovebox).
Use kinetic profiling (e.g., in situ IR spectroscopy) to identify intermediate bottlenecks.
Compare results with less-hindered Grignard analogs (e.g., chlorophenylmagnesium bromide) to isolate steric vs. electronic contributions .
Basic: What analytical techniques are critical for characterizing this compound and its byproducts?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR in deuterated THF can confirm the absence of protonolysis products (e.g., 2,5-dimethylphenol). Shift ranges:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., biphenyl derivatives from homocoupling).
- Titration : Use iodometric titration to quantify active Grignard concentration .
Advanced: How do steric and electronic effects of the 2,5-dimethylphenyl group influence nucleophilic reactivity compared to unsubstituted aryl Grignard reagents?
Answer:
- Steric hindrance : The 2,5-dimethyl groups create a crowded environment, reducing accessibility to electrophilic centers. This slows reaction kinetics in SN₂ mechanisms but enhances selectivity in sterically demanding substrates (e.g., bulky ketones).
- Electronic effects : Methyl groups are weakly electron-donating (+I effect), increasing electron density on the aryl ring. This stabilizes the Grignard intermediate but may reduce electrophilic coupling efficiency.
Experimental validation : - Compare reaction rates with chlorophenylmagnesium chloride using competition experiments.
- Employ Hammett plots to correlate substituent effects with reaction outcomes .
Basic: What storage conditions maximize the stability of this compound?
Answer:
- Temperature : Store at –20°C to slow thermal decomposition.
- Atmosphere : Keep under inert gas (argon/nitrogen) in flame-dried glassware to prevent oxidation or moisture ingress .
- Solvent stability : Solutions in THF degrade within days; prepare fresh before use. For long-term storage, concentrate as a solid under vacuum .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model transition states to identify energy barriers for nucleophilic attack. For example, calculate the activation energy for addition to carbonyl groups vs. aryl halides.
- Molecular dynamics : Simulate solvent effects on reagent aggregation (e.g., THF solvation vs. ether).
- Contradiction resolution : If experimental yields conflict with predictions, re-evaluate solvent coordination or counterion effects (e.g., Cl⁻ vs. Br⁻) .
Table 1: Key Physicochemical Properties of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
